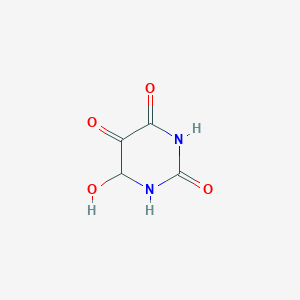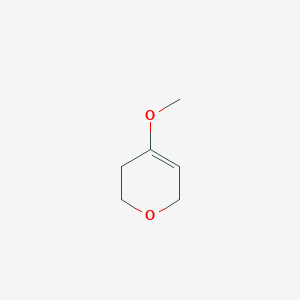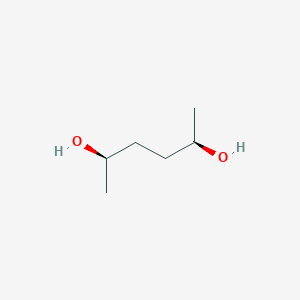
(2R,5R)-hexane-2,5-diol
Overview
Description
(2R,5R)-Hexane-2,5-diol is a chiral diol with two hydroxyl groups located at the second and fifth positions of a hexane chain. This compound is notable for its optical activity and is often used in various chemical and industrial applications due to its unique stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-hexane-2,5-diol can be achieved through several methods. One common approach involves the reduction of (2,5)-hexanedione using biocatalysts such as resting whole cells of Lactobacillus kefir DSM 20587. This method is carried out in a continuously operated membrane reactor, achieving nearly quantitative conversion with high enantioselectivity and diastereoselectivity .
Industrial Production Methods: On an industrial scale, this compound can be produced through lipase-catalyzed transesterification starting from a racemic or meso mixture of (2,5)-hexanediol. This method yields this compound with high purity after subsequent chemical inversion .
Chemical Reactions Analysis
Types of Reactions: (2R,5R)-Hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield hexane derivatives with different stereochemistry.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexanedione, while substitution reactions can produce halogenated hexane derivatives .
Scientific Research Applications
(2R,5R)-Hexane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to understand stereospecific reactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: this compound is used in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of (2R,5R)-hexane-2,5-diol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include enzymatic catalysis, where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
(2S,5S)-Hexane-2,5-diol: The enantiomer of (2R,5R)-hexane-2,5-diol with opposite stereochemistry.
(2R,5S)-Hexane-2,5-diol: A diastereomer with different stereochemistry at one of the chiral centers.
(2S,5R)-Hexane-2,5-diol: Another diastereomer with different stereochemistry at one of the chiral centers
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its high enantioselectivity and diastereoselectivity make it valuable in applications requiring precise chiral control, such as in the synthesis of pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
(2R,5R)-hexane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38484-56-9, 17299-07-9 | |
| Record name | 2,5-Hexanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038484569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Hexanediol, (2R,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,5R)-hexane-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-HEXANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE6IX95EG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-HEXANEDIOL, (2R,5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37TCZ47ZE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (2R,5R)-2,5-Hexanediol be used to synthesize chiral ligands for metal complexes? What are the advantages of such ligands?
A1: Yes, (2R,5R)-2,5-Hexanediol can be used to synthesize chiral diamine ligands like (S,S)-bis(2,5-dimethylpyrrolidinyl)ferrocene. [] This ligand is synthesized through a reaction with diaminoferrocene and (2R,5R)-2,5-hexanediol cyclic sulfate. [] The resulting chiral diamine ligand exhibits strong electron-donating properties due to the nitrogen atoms in its structure, leading to a significant negative shift in the redox potential of the metal center upon complexation. [] Such electron-rich chiral metal complexes are of great interest in asymmetric catalysis, offering potential for highly selective synthesis of enantiomerically pure compounds.
Q2: How does the stereochemistry of (2R,5R)-2,5-Hexanediol influence its reactivity in high-temperature water?
A2: The stereochemistry of (2R,5R)-2,5-Hexanediol plays a crucial role in its intramolecular dehydration reaction in high-temperature water. [] Studies show that both (2R,5R)-(−)-2,5-hexanediol and its enantiomer (2S,5S)-(+)-2,5-hexanediol primarily undergo dehydration via an SN2 pathway under these conditions. [] This pathway leads to a high selectivity towards the formation of cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) with over 85% yield. [] This stereoselectivity highlights the importance of the starting material's chirality in controlling the reaction outcome and producing the desired stereoisomer.
Q3: Can (2R,5R)-2,5-Hexanediol be used in Metal-Organic Framework (MOF) research? What specific applications are relevant?
A3: Yes, (2R,5R)-2,5-Hexanediol, along with its enantiomer (2S,5S)-2,5-hexanediol, can be used to investigate the enantioselective adsorption properties of chiral MOFs. [] For example, researchers have employed enantiopure SURMOF thin films, such as [{Zn2((+)cam)2(dabco)}n], to study the selective uptake of these enantiomers from the gas phase. [] By monitoring the adsorption using Quartz Crystal Microbalance (QCM) techniques, researchers can gain valuable insights into the chiral recognition abilities of these MOF materials. [] This has significant implications for developing highly selective separation techniques and chiral sensors based on MOF technology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


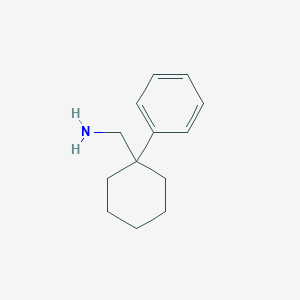
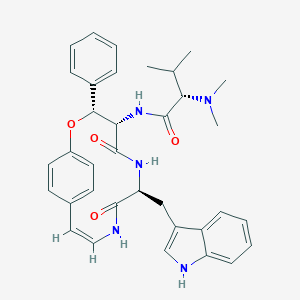
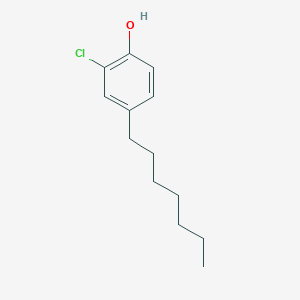

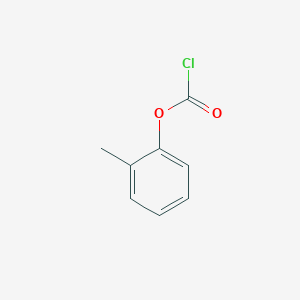


![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
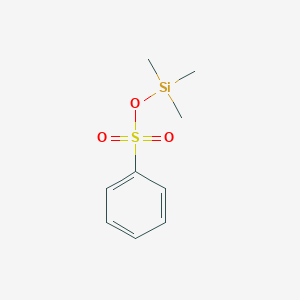

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
